5-Hydroxy Rosiglitazone Sulfate

Description

Contextualization within Rosiglitazone (B1679542) Metabolism Pathways

The metabolic journey of Rosiglitazone is a multi-step process primarily occurring in the liver, leading to the formation of various metabolites, including 5-Hydroxy Rosiglitazone Sulfate (B86663). ontosight.ai This process is essential for the drug's elimination from the body.

The biotransformation of Rosiglitazone involves several key chemical reactions. The primary routes of metabolism are N-demethylation and hydroxylation. nih.govfda.gov These initial steps, known as Phase I metabolism, are followed by Phase II conjugation reactions, which include sulfation and glucuronidation. ontosight.ainih.gov Specifically, the formation of 5-Hydroxy Rosiglitazone Sulfate occurs after the initial hydroxylation of the parent compound, Rosiglitazone, to form 5-Hydroxy Rosiglitazone. This intermediate is then subjected to sulfation, a process that attaches a sulfate group to the molecule. pharmgkb.orgcymitquimica.com This sulfation step is a critical part of the detoxification process, increasing the water solubility of the metabolite to facilitate its excretion. ontosight.ai

The initial hydroxylation and N-demethylation of Rosiglitazone are primarily mediated by the Cytochrome P450 (CYP) enzyme system in the liver. ontosight.ai Extensive in vitro studies have identified CYP2C8 as the major enzyme responsible for these metabolic pathways. fda.govnih.govnih.gov CYP2C9 also contributes to the metabolism of Rosiglitazone, but to a lesser extent. fda.govnih.govnih.gov The enzymatic activity of CYP2C8 in metabolizing Rosiglitazone is significantly higher than that of CYP2C9. pharmgkb.org Research using human liver microsomes has shown a strong correlation between the rate of Rosiglitazone metabolism and the activity of CYP2C8. nih.gov While CYP2C8 and CYP2C9 are key to the initial oxidative steps, the subsequent sulfation is carried out by sulfotransferase (SULT) enzymes. uef.fiyoutube.com

Table 1: Key Enzymes in Rosiglitazone Metabolism

| Enzyme | Role in Rosiglitazone Metabolism |

| CYP2C8 | Primary enzyme responsible for N-demethylation and hydroxylation. fda.govnih.govnih.gov |

| CYP2C9 | Minor contributor to N-demethylation and hydroxylation. fda.govnih.govnih.gov |

| Sulfotransferases (SULTs) | Catalyze the sulfation of hydroxylated metabolites. uef.fiyoutube.com |

Following administration of Rosiglitazone, this compound is identified as a major circulating metabolite. nih.govpharmgkb.org Studies have shown that after the parent drug is metabolized, its metabolites, including the sulfated forms, are the primary compounds found in plasma and are subsequently excreted, mainly through urine. nih.govpharmgkb.org The detection of para-hydroxyrosiglitazone, the precursor to this compound, is primarily in its conjugated sulfate form in plasma. pharmgkb.org

Significance as a Metabolite in Pharmacological and Toxicological Contexts

The circulating metabolites of Rosiglitazone, including this compound, are considerably less potent than the parent drug. fda.gov Therefore, they are not expected to significantly contribute to the insulin-sensitizing activity of Rosiglitazone. fda.gov The primary pharmacological effect is attributed to the parent compound, Rosiglitazone, which acts as a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). pharmgkb.orgdrugbank.com

Studies observing the pharmacokinetics of Rosiglitazone and its metabolites have noted that the elimination half-life of two major metabolites is significantly longer than that of Rosiglitazone itself (approximately 5 days versus 3-7 hours). nih.gov This suggests a potential for these metabolites, including this compound, to accumulate in the plasma upon repeated administration of Rosiglitazone. nih.gov

Research Trajectory and Unresolved Questions

The research trajectory for Rosiglitazone metabolites, including this compound, has been largely overshadowed by the intense focus on the parent drug. The primary interest in the metabolites has been from a pharmacokinetic perspective, aiming to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Rosiglitazone. drugbank.com

Unelucidated clinical relevance of pharmacological activity

A significant gap in the current body of knowledge is the unelucidated clinical relevance of the pharmacological activity of this compound. rcsb.orgnih.gov While the general consensus is that the metabolites of Rosiglitazone are inactive or possess significantly lower pharmacological activity compared to the parent compound, the specific and direct investigation into the effects of this compound remains limited. drugbank.com

Several factors contribute to the unresolved questions surrounding the clinical relevance of this metabolite:

Prolonged Half-Life: Studies have indicated that some metabolites of Rosiglitazone have a significantly longer elimination half-life compared to Rosiglitazone itself. rcsb.org This raises the question of whether sustained, low-level activity of these metabolites could have long-term physiological or pathological consequences that are not captured in short-term studies focused on the parent drug's activity.

Detailed Research Findings

Structure

3D Structure

Properties

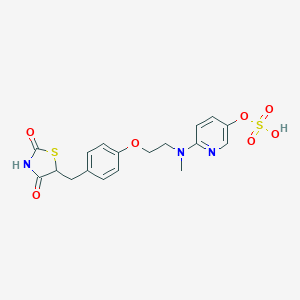

IUPAC Name |

[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O7S2/c1-21(16-7-6-14(11-19-16)28-30(24,25)26)8-9-27-13-4-2-12(3-5-13)10-15-17(22)20-18(23)29-15/h2-7,11,15H,8-10H2,1H3,(H,20,22,23)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGUBJKZLRLKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344716 | |

| Record name | p-O-Sulfate rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288853-63-4 | |

| Record name | p-O-Sulfate rosiglitazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Formation and Enzymology of 5 Hydroxy Rosiglitazone Sulfate

Primary Metabolic Pathways of Rosiglitazone (B1679542) Leading to 5-Hydroxy Rosiglitazone Sulfate (B86663)

The elimination of rosiglitazone in the human body is almost entirely metabolic, with negligible amounts of the unchanged drug excreted in the urine. ebmconsult.comnih.gov The pathway to forming 5-Hydroxy Rosiglitazone Sulfate begins with Phase I metabolism, which prepares the molecule for the subsequent Phase II conjugation.

The primary and initial metabolic routes for rosiglitazone are N-demethylation and aromatic hydroxylation. ebmconsult.compharmgkb.orgnih.gov These oxidative reactions are the first steps in the biotransformation cascade. N-demethylation results in the formation of N-desmethyl rosiglitazone, while hydroxylation, occurring predominantly at the para-position of the pyridine (B92270) ring, yields para-hydroxy rosiglitazone. nih.govnih.gov Both N-desmethyl rosiglitazone and para-hydroxy rosiglitazone are considered the major initial products of rosiglitazone metabolism in human liver microsomes. pharmgkb.orgnih.gov

Following the initial hydroxylation, the resulting para-hydroxy rosiglitazone undergoes Phase II metabolism. pharmgkb.orgnih.gov This involves conjugation with a sulfate group, a process known as sulfation. ebmconsult.comdrugbank.com This reaction converts para-hydroxy rosiglitazone into its sulfated conjugate, this compound (also referred to as rosiglitazone-para-O-sulfate). pharmgkb.orgscbt.com This sulfated metabolite is readily detectable in plasma, whereas its precursor, para-hydroxy rosiglitazone, is typically only found in its conjugated form. pharmgkb.org This conjugation step increases the water solubility of the metabolite, facilitating its excretion from the body. ontosight.ai Studies confirm that Phase II metabolism acts on the Phase I metabolites, with no evidence of direct conjugation of the parent rosiglitazone molecule. nih.gov

Cytochrome P450 Isoforms and Their Contribution

The oxidative metabolism of rosiglitazone is mediated by the cytochrome P450 (CYP) enzyme system. ontosight.aiebmconsult.com Research has identified specific isoforms that are primarily responsible for the initial hydroxylation and N-demethylation steps.

In vitro and in vivo studies have consistently demonstrated that CYP2C8 is the principal enzyme responsible for the metabolism of rosiglitazone. ebmconsult.compharmgkb.orgnih.govnih.gov This isoform is the main catalyst for both the N-demethylation and the para-hydroxylation of rosiglitazone. nih.govbiomolther.org The rate of formation of these primary metabolites shows a significant correlation with CYP2C8 activity. nih.gov Further evidence for CYP2C8's primary role comes from inhibition studies, where a CYP2C8 inhibitor significantly reduced the formation of these metabolites by over 50%. nih.gov The enzymatic activity of CYP2C8 towards rosiglitazone is estimated to be approximately four times higher than that of other contributing enzymes. pharmgkb.org

While CYP2C8 is the dominant enzyme, CYP2C9 also contributes to the metabolism of rosiglitazone, albeit to a lesser extent. ebmconsult.compharmgkb.orgnih.govnih.gov Its role is considered minor, particularly in the N-demethylation pathway. nih.gov In studies using chemical inhibitors, the CYP2C9-specific inhibitor sulfaphenazole (B1682705) caused only limited inhibition (less than 30%) of rosiglitazone metabolism in human liver microsomes. nih.gov Microsomes containing expressed human CYP2C9 were able to metabolize rosiglitazone, but at a much slower rate than those with CYP2C8. nih.gov

| Enzyme | Role in Metabolism | Key Research Findings |

|---|---|---|

| CYP2C8 | Predominant | Primarily responsible for N-demethylation and hydroxylation. ebmconsult.comnih.gov Inhibition of CYP2C8 reduces metabolite formation by >50%. nih.gov Its enzymatic activity is about four-fold higher than CYP2C9 for rosiglitazone. pharmgkb.org |

| CYP2C9 | Minor | Contributes to a lesser extent, particularly in N-demethylation. nih.gov Inhibition of CYP2C9 results in <30% reduction in metabolism. nih.gov Metabolizes rosiglitazone at a much slower rate than CYP2C8. nih.gov |

Genetic variations within the CYP2C8 gene can influence the rate of rosiglitazone metabolism. The CYP2C83 allele is a notable polymorphism that has been studied for its effect on the drug's pharmacokinetics. pharmgkb.orgnih.gov Research indicates that individuals carrying the CYP2C83 allele exhibit a higher metabolic capacity for rosiglitazone compared to those with the wild-type (CYP2C8*1) allele. nih.gov

This increased metabolism results in significantly higher oral clearance and lower plasma concentrations (Area Under the Curve or AUC) of rosiglitazone in carriers of the CYP2C83 allele. pharmgkb.orgnih.gov One study found that the mean total clearance of rosiglitazone increased with the number of CYP2C83 alleles. nih.gov However, some studies have reported that the presence of the CYP2C8*3 allele did not significantly influence the pharmacokinetics of rosiglitazone, suggesting some controversy remains regarding the extent of its clinical impact. nih.gov

| CYP2C8 Genotype | Mean Total Clearance (L·h⁻¹·kg⁻¹) nih.gov | Elimination Half-Life (hours) nih.gov |

|---|---|---|

| 1/1 (Wild-type) | 0.033 | 4.3 |

| 1/3 (Heterozygous) | 0.038 | 3.5 |

| 3/3 (Homozygous) | 0.046 | 2.9 |

Investigation of other cytochrome P450 enzymes (e.g., CYP3A4, CYP2E1, CYP2D6)

While CYP2C8 is the primary enzyme responsible for the initial hydroxylation of rosiglitazone, studies have indicated the involvement of other cytochrome P450 enzymes in its metabolism. Research using human liver microsomes has demonstrated that in addition to CYP2C8 and its minor contributor CYP2C9, enzymes such as CYP3A4 and CYP2E1 also play a role in the metabolic clearance of rosiglitazone. documentsdelivered.comresearchgate.net

Inhibition studies have provided quantitative insights into the contribution of these enzymes. For instance, the use of selective inhibitors has shown significant inhibition of rosiglitazone metabolism by CYP3A4 and CYP2E1. documentsdelivered.com One study reported that inhibitors of CYP3A4 and CYP2E1 led to a 52% and 41% decrease in rosiglitazone metabolism, respectively. researchgate.net However, the role of CYP2D6 in rosiglitazone metabolism appears to be negligible, as inhibitors of this enzyme have not been found to significantly affect its metabolic pathways. documentsdelivered.comnih.gov

Interactive Table: Inhibition of Rosiglitazone Metabolism by Cytochrome P450 Enzymes

| Enzyme | Inhibitor Used (Example) | % Inhibition of Rosiglitazone Metabolism | Reference |

| CYP3A4 | Ketoconazole | ~52% | researchgate.net |

| CYP2E1 | Diethyldithiocarbamate | ~41% | researchgate.net |

| CYP2D6 | Quinidine | No significant inhibition | nih.gov |

Phase II Conjugation Mechanisms

Following Phase I metabolism, the hydroxylated metabolites of rosiglitazone, including 5-hydroxy rosiglitazone, undergo Phase II conjugation reactions, which are critical for their detoxification and excretion.

Sulfation pathways

Sulfation is a key Phase II conjugation pathway for rosiglitazone metabolites. nih.govpharmgkb.org This reaction involves the transfer of a sulfonate group to the hydroxylated metabolite, a process catalyzed by sulfotransferase (SULT) enzymes. While the specific SULT isoforms responsible for the sulfation of 5-hydroxy rosiglitazone have not been definitively identified in the provided literature, it is known that SULT1A1 is a major xenobiotic-metabolizing SULT in the human liver. nih.gov The addition of the sulfate moiety significantly increases the water solubility of the metabolite, facilitating its elimination from the body.

Glucuronidation pathways

Alongside sulfation, glucuronidation is another major Phase II metabolic route for the metabolites of rosiglitazone. nih.govpharmgkb.org This process is mediated by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the hydroxylated metabolites. The specific UGT enzymes involved in the glucuronidation of 5-hydroxy rosiglitazone are not explicitly detailed in the available research. However, members of the UGT1A and UGT2B families are known to be the primary enzymes responsible for the glucuronidation of a wide array of drugs in the human liver. nih.govwikipedia.org Similar to sulfation, glucuronidation enhances the polarity of the metabolites, preparing them for excretion.

Distinction between direct and indirect conjugation of rosiglitazone and its metabolites

Studies on the metabolism of rosiglitazone have consistently shown that Phase II conjugation reactions, such as sulfation and glucuronidation, occur indirectly. nih.gov This means that the parent drug, rosiglitazone, does not undergo direct conjugation. Instead, it must first be metabolized by Phase I enzymes to introduce a suitable functional group, such as a hydroxyl group in the case of 5-hydroxy rosiglitazone. nih.govpharmgkb.org It is these Phase I metabolites that then serve as substrates for the Phase II conjugating enzymes. nih.gov

In Vitro and In Vivo Metabolism Studies

Human liver microsome studies

Human liver microsomes have been instrumental in elucidating the metabolic pathways of rosiglitazone. These in vitro models contain a rich complement of drug-metabolizing enzymes, including the cytochrome P450 system. documentsdelivered.comnih.gov Studies using human liver microsomes have been crucial in identifying the primary role of CYP2C8 in the formation of 5-hydroxy rosiglitazone and the lesser role of CYP2C9. nih.govnih.gov

Kinetic parameters for the formation of the primary metabolites of rosiglitazone have been determined through these studies. For the para-hydroxylation of rosiglitazone, which leads to the formation of 5-hydroxy rosiglitazone, the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) have been characterized.

Interactive Table: Kinetic Parameters of Rosiglitazone Metabolism in Human Liver Microsomes

| Metabolic Pathway | Enzyme | Kₘ (µM) | Vₘₐₓ (nmol/mg protein/min) | Reference |

| para-Hydroxylation | CYP2C8 | ~4-20 | ~0.5-2.2 | nih.gov |

| Overall Metabolism | Multiple CYPs | 17.1 - 29.8 | 0.89 - 3.12 | nih.gov |

Substrate depletion method for evaluating rosiglitazone metabolism

The substrate depletion approach is a valuable method for investigating the in vitro metabolism of a drug. Unlike traditional metabolite formation methods, this technique allows for the examination of the total cytochrome P450-mediated metabolism of a substance like rosiglitazone without requiring complete knowledge of all its metabolites. nih.gov This method is particularly useful for gaining a comprehensive understanding of the kinetics of a substrate's metabolism because it considers the sum of the activities of all contributing enzymes and metabolic pathways. nih.gov

In the context of rosiglitazone, the substrate depletion method involves calculating the depletion rate constant (Kdep) at various substrate concentrations. nih.gov This is determined by analyzing the decrease in the concentration of rosiglitazone over time in the presence of human liver microsomes. nih.gov Studies have utilized a wide range of rosiglitazone concentrations, from 0.5 to 500 µM, to evaluate its metabolism. nih.govresearchgate.net

For instance, inhibition studies have demonstrated the following contributions to rosiglitazone metabolism:

CYP2C8: 69 ± 20% researchgate.netnih.gov

CYP2C9: 42 ± 10% researchgate.netnih.gov

CYP3A4: 52 ± 23% researchgate.netnih.gov

CYP2E1: 41 ± 13% researchgate.netnih.gov

The kinetics of rosiglitazone metabolism, when evaluated by the substrate depletion method, have been shown to be different from the kinetics of individual metabolite formation pathways. nih.gov This highlights the importance of this method in providing a more complete picture of a drug's metabolic profile, which is crucial for understanding potential drug-drug interactions. nih.govresearchgate.netnih.gov

Interactive Data Table: Inhibition of Rosiglitazone Metabolism by Specific CYP450 Inhibitors

| CYP Enzyme | Inhibitor Used | % Inhibition of Rosiglitazone Metabolism |

| CYP2C8 | Montelukast | 69 ± 20% |

| CYP2C9 | Sulfaphenazole | 42 ± 10% |

| CYP3A4 | Ketoconazole | 52 ± 23% |

| CYP2E1 | - | 41 ± 13% |

| CYP1A2 | Furafylline | - |

| CYP2D6 | Quinidine | - |

Note: The table is based on data from studies using the substrate depletion method with human liver microsomes. nih.govresearchgate.netnih.gov

Species-specific metabolic similarities (rat, dog, human)

The elimination of rosiglitazone is primarily through hepatic metabolism. nih.gov The main metabolic pathways are N-demethylation and para-hydroxylation of the pyridine ring. nih.govnih.gov Subsequent to these Phase I reactions, the resulting metabolites undergo Phase II conjugation, specifically sulfation and glucuronidation. nih.govpharmgkb.org It is noteworthy that there is no direct conjugation of the parent rosiglitazone molecule. nih.gov

Studies have indicated that the metabolic pathways of rosiglitazone are consistent across different species, including rats, dogs, and humans. nih.gov In all these species, N-demethylation and hydroxylation are the major routes of metabolism. pharmgkb.orgontosight.ai Following these initial transformations, the metabolites are conjugated before excretion. pharmgkb.org

In humans, rosiglitazone is metabolized extensively by the cytochrome P450 enzyme system in the liver, with CYP2C8 being the major enzyme responsible and CYP2C9 playing a lesser role. pharmgkb.orgontosight.ai The primary metabolites formed are para-hydroxy rosiglitazone and N-desmethyl rosiglitazone. nih.govpharmgkb.org The para-hydroxy metabolite is only found in plasma as its sulfated conjugate, this compound. pharmgkb.org Both the hydroxylated and N-demethylated metabolites are excreted as either sulfated or glucuronidated products. pharmgkb.org

While the fundamental metabolic pathways are similar, further research has identified novel metabolites in hepatocytes from humans, rats, and monkeys, suggesting additional complexities in the metabolic profile of rosiglitazone across species. researchgate.net

Transport Mechanisms and Disposition of 5 Hydroxy Rosiglitazone Sulfate

Plasma Protein Binding Characteristics

The extent of plasma protein binding is a critical determinant of a drug's or metabolite's distribution and availability to interact with transporters and enzymes.

Rosiglitazone (B1679542), the parent drug, is known to be extensively bound to plasma proteins, with a binding rate of approximately 99.8%, primarily to albumin. Following administration, rosiglitazone undergoes significant metabolism, with one of the major routes being para-hydroxylation followed by conjugation. The resulting metabolite, 5-Hydroxy Rosiglitazone Sulfate (B86663) (also known as rosiglitazone-para-O-sulfate), is a major circulating metabolite. pharmgkb.org While specific binding percentages for this metabolite are not detailed in the provided literature, it is known to be one of two metabolites with a significantly longer elimination half-life (approximately 5 days) compared to the parent drug (3-7 hours). nih.gov The high protein binding of the parent compound suggests that its metabolites may also exhibit significant binding, which affects their pharmacokinetic profile.

Role of Drug Transporters in Metabolite Disposition

Drug transporters are crucial in the absorption, distribution, and excretion of drugs and their metabolites. 5-Hydroxy Rosiglitazone Sulfate has been shown to interact with key renal transporters.

Research has demonstrated that this compound is a potent inhibitor of the organic anion transporter 3 (OAT3), a transporter vital for the secretion of a wide range of drugs and endogenous compounds from the blood into the kidney tubules. nih.govnih.gov The inhibitory potential of this metabolite against OAT3 is significant, with a reported inhibition constant (Ki) of 1.31 µM. nih.gov This potent inhibition suggests that the metabolite can interfere with the renal clearance of other drugs that are substrates of OAT3. nih.govmdpi.com

In addition to OAT3, this compound also inhibits the organic anion transporter 1 (OAT1), another key transporter in the renal proximal tubules. nih.govnih.gov However, its inhibitory potency against OAT1 is considerably lower than for OAT3. The reported Ki value for OAT1 inhibition is 33.7 µM, which is over 25 times higher than its Ki for OAT3, indicating a much weaker interaction. nih.gov

| Metabolite | Transporter | Inhibition Constant (Ki) in µM |

|---|---|---|

| This compound | OAT1 | 33.7 |

| OAT3 | 1.31 |

The inhibition of OAT1 and OAT3 by drug metabolites can lead to clinically significant drug-drug interactions (DDIs). nih.govdrugs.com When a metabolite like this compound inhibits these transporters, it can decrease the renal elimination of co-administered drugs that are OAT1 or OAT3 substrates. This can lead to increased plasma concentrations of the affected drug, potentially heightening the risk of adverse reactions. drugs.commedscape.com Regulatory bodies like the FDA suggest that a potential for a clinical DDI should be considered if the ratio of a drug's or metabolite's maximum unbound plasma concentration (Cmax,u) to its inhibition constant (Ki or IC50) is ≥ 0.1. nih.gov Given the potent inhibition of OAT3 by this compound, there is a potential for such interactions, underscoring the importance of considering metabolite effects in DDI predictions. nih.gov

Excretion Pathways of Metabolites

The elimination of rosiglitazone and its metabolites occurs primarily after metabolic conversion into more water-soluble compounds. The major routes of metabolism for rosiglitazone are N-demethylation and hydroxylation, followed by conjugation with sulfate or glucuronic acid. nih.govresearchgate.netnih.gov This biotransformation is essential for elimination, as there is no direct conjugation of the parent drug. nih.gov

The resulting metabolites, including this compound, are then excreted from the body. Studies using radiolabeled rosiglitazone have shown that approximately 65% of the administered dose is eliminated in the urine, with about 23% excreted in the feces. nih.gov The sulfation process, in particular, increases the water solubility of the metabolites, facilitating their renal excretion via transporters like OAT3. jove.comnih.gov

Renal elimination (urine)

The primary route for the excretion of rosiglitazone metabolites is through the kidneys. nih.gov Following the administration of radiolabeled [14C]rosiglitazone, approximately 64% to 65% of the total radioactive dose is recovered in the urine. fda.govnih.govebmconsult.com This urinary excreta consists of various metabolites, as unchanged rosiglitazone is not eliminated via this pathway. fda.govrxlist.comebmconsult.com One of the key metabolites, para-hydroxy rosiglitazone, is found in plasma primarily as its conjugated form, this compound, which is then excreted through the urine. pharmgkb.org This indicates that renal elimination is the principal mechanism for clearing this compound from the systemic circulation.

Table 1: Excretion of Rosiglitazone and its Metabolites

| Route of Elimination | Percentage of Administered Dose | Reference(s) |

| Renal (Urine) | ~64-65% | fda.govnih.govebmconsult.com |

| Fecal | ~23% | fda.govebmconsult.comdrugbank.com |

Fecal elimination

A smaller, yet significant, portion of the administered rosiglitazone dose is eliminated through the feces. Studies have shown that approximately 23% of a radiolabeled dose is excreted via this route. fda.govebmconsult.comdrugbank.com This fecal portion also consists of metabolites of rosiglitazone.

Slow elimination half-life of metabolites

A notable characteristic of rosiglitazone metabolites, including presumably this compound, is their significantly longer elimination half-life compared to the parent compound. While rosiglitazone itself has a plasma half-life of approximately 3 to 7 hours, the total radiolabeled material related to its metabolites has a much more prolonged half-life, ranging from 103 to 158 hours. fda.govnih.govfda.govnih.gov This extended half-life suggests a slower clearance rate for the metabolites from the body.

Table 2: Comparative Elimination Half-Life

| Compound | Elimination Half-Life | Reference(s) |

| Rosiglitazone (Parent Drug) | 3-7 hours | nih.govnih.gov |

| [14C]Rosiglitazone-related Metabolites | 103-158 hours | fda.govebmconsult.comfda.gov |

Analytical Methodologies for 5 Hydroxy Rosiglitazone Sulfate Quantification and Characterization

Chromatographic Techniques

Chromatography is the cornerstone for separating 5-Hydroxy Rosiglitazone (B1679542) Sulfate (B86663) from its parent compound and other metabolites in biological samples. The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of rosiglitazone and its metabolites. nih.gov Methods are typically based on reversed-phase chromatography, utilizing a C18 column to separate compounds based on their hydrophobicity. nih.govnih.govnih.gov

For the analysis of rosiglitazone in human plasma, a mobile phase consisting of a phosphate (B84403) buffer and organic solvents like acetonitrile (B52724) and methanol (B129727) is often employed. nih.govnih.gov Detection is commonly performed using UV spectrophotometry at wavelengths around 245 nm or 235 nm. nih.govnih.gov Fluorescence detection offers enhanced sensitivity, with excitation at 247 nm and emission at 367 nm. nih.govcapes.gov.br While these methods are established for rosiglitazone, the analysis of its more polar sulfate conjugate would likely necessitate adjustments, such as gradient elution, to ensure adequate separation from less polar compounds. The lower limit of quantitation (LLOQ) for rosiglitazone using HPLC can reach as low as 5 ng/mL. nih.govcapes.gov.br

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Analyte(s) | Rosiglitazone | Rosiglitazone | Rosiglitazone & Glimepiride |

| Column | Hichrom KR 100, C18 (250 x 4.6 mm) capes.gov.br | Zorbax SB C18 (15 cm) nih.gov | Symmetry C18 (150 mm × 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Potassium dihydrogen phosphate buffer (0.01 M, pH 6.5):acetonitrile:methanol (40:50:10, v/v/v) capes.gov.br | Methanol:Mixed phosphate buffer (pH 2.6) (30:70, v/v) nih.gov | Acetonitrile:Phosphate buffer (0.02 M, pH 5) (60:40, v/v) nih.gov |

| Flow Rate | 1.0 mL/min capes.gov.br | Not Specified | 1.0 mL/min nih.gov |

| Detection | Fluorescence (Ex: 247 nm, Em: 367 nm) capes.gov.br | UV (245 nm) nih.gov | UV (235 nm) nih.gov |

| LLOQ | 5 ng/mL capes.gov.br | 5 ng/mL nih.gov | 0.13 µg/mL (for ROS) nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the simultaneous quantification of rosiglitazone and its metabolites due to its superior sensitivity and specificity. nih.govresearchgate.net This technique couples the separation power of LC with the precise detection capabilities of mass spectrometry. ekb.eg

A simple and rapid LC-MS/MS method for the simultaneous quantification of rosiglitazone, N-desmethyl rosiglitazone, and p-hydroxy rosiglitazone in human plasma has been developed. nih.gov This method utilizes a C18 column with an isocratic mobile phase of acetonitrile and 0.1% formic acid. nih.gov Detection is achieved using a mass spectrometer with positive electrospray ionization (ESI) in the selected reaction-monitoring (SRM) or multiple reaction monitoring (MRM) mode. nih.govresearchgate.net This allows for the specific detection of each compound by monitoring its unique transition from a precursor ion to a product ion. For instance, the transition for p-hydroxy rosiglitazone is m/z 374.1 → 151.1. nih.gov For 5-Hydroxy Rosiglitazone Sulfate, a similar approach would be used, with an expected precursor ion mass corresponding to the addition of a sulfate group (SO₃, ~80 Da) to hydroxy rosiglitazone. The LLOQ for all analytes in these methods is typically around 1 ng/mL. nih.gov

| Parameter | Method Details |

|---|---|

| Analyte(s) | Rosiglitazone, N-desmethyl rosiglitazone, p-hydroxy rosiglitazone nih.gov |

| Column | Luna C18 (100 mm x 2.0 mm, 3 µm) nih.gov |

| Mobile Phase | Acetonitrile:0.1% formic acid (aq) (60:40, v/v) nih.gov |

| Flow Rate | 0.2 mL/min nih.gov |

| Ionization | Positive Electrospray Ionization (ESI+) nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) nih.gov |

| Mass Transitions (m/z) | Rosiglitazone: 358.1 → 135.1 N-desmethyl rosiglitazone: 344.2 → 121.1 p-hydroxy rosiglitazone: 374.1 → 151.1 nih.gov |

| LLOQ | 1 ng/mL for all analytes nih.gov |

| Total Run Time | 2.5 min per sample nih.gov |

Capillary Electrophoresis (CE) is an alternative and complementary technique to HPLC for the analysis of drugs and their metabolites. researchgate.netresearchgate.net It offers advantages such as short analysis times and low consumption of solvents and buffers. researchgate.net CE separates ions based on their electrophoretic mobility in an electric field, making it particularly suitable for charged species like sulfate conjugates.

A method combining hollow fiber liquid-phase microextraction with CE has been developed for determining rosiglitazone in biological fluids. nih.gov For the analysis of various alkaloids in human blood and urine, a typical CE system uses a fused-silica capillary, a phosphate buffer, and a high voltage (e.g., 16 kV) for separation. nih.gov Detection is commonly performed with UV absorbance. nih.gov While less common than LC-MS/MS for metabolite quantification, CE's ability to separate charged molecules makes it a viable technique for analyzing this compound. nih.gov The limit of detection for rosiglitazone using a CE-based method was reported as 2.83 ng/mL. nih.gov

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is critical to remove interferences from biological matrices like plasma and urine, thereby improving the accuracy and sensitivity of the subsequent analysis. mdpi.com

Liquid-liquid extraction (LLE) is a conventional method used to isolate analytes from a biological matrix into an immiscible organic solvent. nih.gov For rosiglitazone analysis, ethyl acetate (B1210297) has been used as the extraction solvent. nih.govcapes.gov.br Another approach, three-phase hollow fiber liquid-phase microextraction (HF-LPME), has also been successfully applied. nih.gov In this method, the analyte is first extracted from an aqueous sample (donor phase) into an organic solvent immobilized in the pores of a hollow fiber, and then back-extracted into an acceptor phase within the fiber's lumen. nih.gov For rosiglitazone, dihexyl ether served as the organic solvent with a donor phase at pH 9.5 and an acceptor phase of 0.1M HCl. nih.gov This method achieved a high enrichment factor of 280. nih.gov The recovery of rosiglitazone from human plasma using conventional LLE is approximately 79%. nih.gov

Solid-phase extraction (SPE) has become a powerful and preferred technique for rapid and selective sample preparation. sigmaaldrich.com It involves partitioning components from a liquid sample onto a solid sorbent, allowing for the removal of interfering substances like proteins and phospholipids. mdpi.comsigmaaldrich.com SPE offers advantages over LLE, including higher sample purity, reduced solvent use, and potential for automation, often in a 96-well plate format. mdpi.comresearchgate.net

For the analysis of drugs in plasma, polymeric reversed-phase sorbents are often used, yielding cleaner sample extracts compared to simple protein precipitation. mdpi.com A combination of protein precipitation and a semi-automated 96-well plate SPE procedure has been used to extract drug-glutathione conjugates from biological matrices, a strategy that would be applicable to sulfate conjugates as well. researchgate.net In a method developed for hydroxychloroquine (B89500) and its metabolites, a 20 μL plasma sample was extracted using SPE, demonstrating high recovery rates between 88% and 94%. plos.org

Deproteinization procedures

A common and straightforward method for preparing plasma samples for the analysis of rosiglitazone and its metabolites is deproteinization. This procedure involves the precipitation of plasma proteins to release the analytes into the solution. A frequently used method employs acetonitrile as the deproteinizing agent. For instance, a simple deproteinization procedure involves adding 0.2 ml of acetonitrile containing an internal standard to 0.1 ml of a plasma sample. nih.gov This method is valued for its simplicity and speed, making it suitable for high-throughput analysis. nih.gov

Three-phase hollow-fiber liquid-phase microextraction

Three-phase hollow-fiber liquid-phase microextraction (HF-LPME) is a more advanced and selective sample preparation technique. nih.govmdpi.com This method utilizes a porous hollow fiber to separate the sample (donor phase) from a small volume of an acceptor phase. nih.govmdpi.com The analyte of interest is first extracted from the aqueous sample into an organic solvent immobilized within the pores of the hollow fiber and then back-extracted into the aqueous acceptor phase inside the fiber. nih.gov

For the extraction of basic or acidic compounds like rosiglitazone and its metabolites, the pH of the donor and acceptor phases is critical. mdpi.com To extract a basic analyte, the donor phase is made alkaline (e.g., pH 9.5) to keep the analyte in its neutral, extractable form, while the acceptor phase is made acidic (e.g., 0.1M HCl) to ionize the analyte, trapping it within the acceptor phase and preventing back-extraction. nih.govmdpi.com Key parameters that are optimized to enhance extraction efficiency include the type of organic solvent, the pH of both the donor and acceptor phases, extraction time, stirring speed, and the addition of salt. nih.gov This technique offers high enrichment factors and is considered a green analytical procedure due to the minimal use of organic solvents. mdpi.com

Quantification Approaches

Direct quantitative analysis using authentic metabolite standards

The most accurate method for quantifying this compound involves the use of an authentic, purified standard of the metabolite itself. This approach, often employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, allows for the creation of a specific calibration curve for the metabolite. nih.gov By using a stable isotope-labeled internal standard, such as rosiglitazone-d3, the method can achieve high sensitivity and accuracy. nih.gov The use of authentic standards ensures that the quantification is directly traceable and minimizes potential inaccuracies arising from differences in ionization efficiency or chromatographic behavior between the metabolite and the parent drug.

Indirect quantitative analysis using parent drug calibration curves

In the absence of an authentic standard for this compound, an indirect quantification method can be employed. This approach uses the calibration curve of the parent drug, rosiglitazone, to estimate the concentration of the metabolite. While less accurate than direct quantification, it can provide a semi-quantitative estimation. The assumption in this method is that the metabolite has a similar response factor in the detector (e.g., mass spectrometer) as the parent drug, which is often not the case. Therefore, these results are considered estimates and are less reliable than those obtained with a dedicated standard.

Method validation parameters (linearity, accuracy, precision, limit of quantification)

For any quantitative analytical method to be considered reliable, it must be thoroughly validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). researchgate.netjpionline.org Key validation parameters include:

Linearity: This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. researchgate.netjpionline.org For example, a validated method for rosiglitazone and its metabolites demonstrated linearity over specific concentration ranges for each analyte. nih.gov The linearity is typically evaluated by a regression coefficient (R²) value, which should be close to 1. researchgate.net

Accuracy: This parameter measures the closeness of the experimental value to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated. pharmanest.net A high percentage of recovery, for instance, 99.4%, indicates high accuracy. pharmanest.net

Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net Both intra-day (repeatability) and inter-day (intermediate precision) precision are evaluated, with RSD values typically required to be less than 2%. amazonaws.com

Limit of Quantification (LOQ): This is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. jpionline.orgamazonaws.com For sensitive methods, the LOQ can be in the low nanogram per milliliter (ng/mL) range. For example, a validated LC-MS/MS method for rosiglitazone and its metabolites reported a lower limit of quantification of 1 ng/mL for all analytes. nih.gov The limit of detection (LOD) is another related parameter, representing the lowest concentration of an analyte that can be detected but not necessarily quantified with accuracy and precision. amazonaws.com

Below is a table summarizing typical validation parameters for the quantification of rosiglitazone and its metabolites.

| Validation Parameter | Typical Value/Range | Reference |

| Linearity (R²) | > 0.999 | researchgate.net |

| Accuracy (% Recovery) | 99.4% - 105.3% | pharmanest.netresearchgate.net |

| Precision (% RSD) | < 2% | amazonaws.com |

| Limit of Quantification (LOQ) | 1 ng/mL | nih.gov |

Application in Pharmacokinetic Studies

Validated analytical methods for this compound are essential for its application in pharmacokinetic studies. These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of rosiglitazone and its metabolites in the body. fda.gov

Following the oral administration of rosiglitazone, blood samples are collected at various time points. The concentrations of the parent drug and its metabolites, including this compound, are then measured using the validated analytical methods. The resulting concentration-time data are used to calculate key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). nih.gov

Monitoring metabolite concentrations in preclinical and clinical settings

The monitoring of this compound and other metabolites in preclinical and clinical settings is predominantly achieved through the use of highly sensitive and specific analytical techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov These methods allow for the simultaneous quantification of the parent drug, Rosiglitazone, and its key metabolites from complex biological matrices such as human plasma. nih.govresearchgate.net

A typical LC-MS/MS method involves several key steps. First, plasma samples are prepared, often using a simple protein precipitation procedure with a solvent like acetonitrile, which may also contain an internal standard (e.g., a deuterated version of the analyte) to ensure accuracy. nih.gov The clarified supernatant is then injected into a high-performance liquid chromatography (HPLC) system. nih.gov

Chromatographic separation is critical to distinguish the parent drug from its various metabolites. This is commonly accomplished using a reverse-phase C18 column with an isocratic or gradient mobile phase, often consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous solution (like formic acid or a phosphate buffer). nih.govresearchgate.netnih.gov

Following separation, detection and quantification are performed by a mass spectrometer. nih.gov The instrument operates in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govresearchgate.net This involves monitoring a specific precursor-to-product ion transition for each analyte. For instance, while specific transitions for this compound are established during method development, published methods for related metabolites like p-hydroxy rosiglitazone show transitions such as m/z 374.1→151.1. nih.gov The use of these sophisticated methods enables the generation of detailed pharmacokinetic profiles in both preclinical animal models and human clinical trials. nih.govresearchgate.net

Table 1: Examples of Chromatographic Conditions for Rosiglitazone and Metabolite Analysis

| Parameter | Method 1 (Human Plasma) nih.gov | Method 2 (Rat DBS & Urine) nih.gov | Method 3 (Human Plasma) nih.gov |

|---|---|---|---|

| Chromatography | LC-MS/MS | LC-ESI-MS/MS | HPLC-Fluorescence |

| Column | Luna C18 (100x2.0 mm, 3µm) | Nova-Pak C18 (150x4.6 mm, 4µm) | Hichrom KR 100 C18 (250x4.6 mm) |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid (60:40 v/v) | 30mM Ammonium Acetate (pH 4.0): Acetonitrile (75:25 v/v) | KH2PO4 buffer (0.01M, pH 6.5):Acetonitrile:Methanol (40:50:10 v/v/v) |

| Flow Rate | 0.2 mL/min | Not Specified | 1.0 mL/min |

| Detection | ESI-MS/MS (Positive Ion) | ESI-MS/MS (Selected Ion Monitoring) | Fluorescence (Ex: 247nm, Em: 367nm) |

| Analytes | Rosiglitazone, N-desmethyl rosiglitazone, p-hydroxy rosiglitazone | Rosiglitazone | Rosiglitazone |

Reference Standards and Impurity Profiling

Use as a reference standard for API Rosiglitazone

This compound is utilized as a chemical reference standard in pharmaceutical analysis. axios-research.com A reference standard is a highly purified and well-characterized compound that serves as a benchmark for analytical measurements. nih.gov In the context of Rosiglitazone, the this compound standard is essential for unequivocally identifying this specific metabolite in the presence of the parent drug and other related substances. pharmaffiliates.comsynzeal.com Its availability allows laboratories to confirm the identity of peaks observed in chromatograms during the analysis of Rosiglitazone API or formulated products.

Application in analytical method development and validation (AMV)

The development and validation of robust analytical methods are regulatory requirements for drug manufacturing. nih.govstmjournals.in The this compound reference standard plays a pivotal role in this process. axios-research.com During analytical method development (AMD), the standard is used to optimize the separation and detection parameters of techniques like HPLC and LC-MS/MS to ensure that the metabolite can be clearly resolved from the parent compound and any other potential impurities. researchgate.net

In the subsequent analytical method validation (AMV), the reference standard is indispensable for establishing key performance characteristics of the assay, as stipulated by guidelines from bodies like the International Conference on Harmonisation (ICH). nih.govgsconlinepress.com These characteristics include:

Specificity: Demonstrating that the method can accurately detect and quantify this compound without interference from other components in the sample matrix.

Linearity: Confirming that the method's response is directly proportional to the concentration of the metabolite over a specified range.

Accuracy and Precision: Proving that the method provides results that are both close to the true value and consistently reproducible.

Quantification Limit: Determining the lowest concentration of the metabolite that can be reliably measured.

Suppliers of pharmaceutical reference standards provide these materials for use in method development, validation, and quality control applications during drug synthesis and formulation. axios-research.comsynzeal.com

Quality control applications during drug synthesis and formulation

In the manufacturing of Rosiglitazone, quality control (QC) is paramount to ensure the purity, consistency, and safety of the final product. synzeal.com Since this compound is a metabolite, it can also be present as an impurity in the Rosiglitazone API, arising either from the manufacturing process or degradation. rjptonline.org

Validated analytical methods that use the this compound reference standard are routinely employed in QC laboratories. axios-research.com These methods are applied to test batches of the Rosiglitazone API and the final tablet dosage forms to identify and quantify the amount of this specific impurity. researchgate.netrjptonline.org This ensures that the level of this compound does not exceed the stringent limits set by regulatory authorities. rjptonline.org By serving as a crucial tool in impurity profiling, the reference standard helps maintain the quality and safety of the marketed drug product. synzeal.com

Preclinical Investigations of 5 Hydroxy Rosiglitazone Sulfate

In Vitro Studies

In vitro studies are crucial for characterizing the pharmacological and metabolic profile of a drug metabolite. However, specific data for 5-Hydroxy Rosiglitazone (B1679542) Sulfate (B86663) are sparse.

Metabolic stability in human liver microsomes

There is no direct experimental data available in the public domain detailing the metabolic stability of 5-Hydroxy Rosiglitazone Sulfate in human liver microsomes. As a phase II metabolite, it is generally considered to be a final product destined for excretion. The sulfation process typically increases the water solubility of a compound, facilitating its elimination from the body. It is plausible that this compound would exhibit high stability in microsomal preparations, as it is already a product of detoxification and is less likely to be a substrate for further significant metabolism. However, without specific studies, this remains a supposition.

Enzyme inhibition profiling (CYP450 enzymes)

Detailed enzyme inhibition profiling for this compound against a panel of cytochrome P450 enzymes is not available in the published literature. The parent compound, rosiglitazone, is a known substrate and a weak inhibitor of CYP2C8 and CYP2C9. Generally, the addition of a sulfate group is expected to decrease the inhibitory potential of a molecule towards CYP enzymes due to increased polarity and reduced affinity for the enzyme's active site. A study on the metabolites of a similar drug, troglitazone, found that its sulfate conjugate had weaker inhibitory effects on CYP2C enzymes compared to the parent drug and its quinone metabolite. This suggests that this compound would likely be a weaker inhibitor of CYP enzymes than rosiglitazone itself, but empirical data are needed for confirmation.

Receptor binding assays (PPARγ)

Rosiglitazone exerts its therapeutic effects by acting as a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). There are no specific receptor binding assay results available for this compound. The addition of a large, polar sulfate group to the 5-hydroxy position of the rosiglitazone molecule would significantly alter its three-dimensional structure and charge distribution. It is highly probable that this modification would substantially reduce or abolish its binding affinity for the PPARγ receptor. The binding of ligands to the PPARγ ligand-binding pocket is a highly specific interaction, and the bulky, charged sulfate moiety would likely create steric and electronic hindrances, preventing effective binding. Consequently, this compound is not expected to contribute to the pharmacological activity of rosiglitazone.

Insulin (B600854) secretion studies in cell lines (e.g., RIN-5F cells)

There are no published studies investigating the direct effect of this compound on insulin secretion in cell lines such as RIN-5F. The primary mechanism of action of rosiglitazone is to improve insulin sensitivity rather than directly stimulating insulin secretion. Given that this compound is predicted to be inactive at the PPARγ receptor, it is unlikely to have any significant direct effects on insulin secretion from pancreatic beta cells.

Cell-based assays for insulin sensitivity and glucose uptake

Specific data from cell-based assays examining the effect of this compound on insulin sensitivity and glucose uptake are not available. As the insulin-sensitizing effects of rosiglitazone are mediated through PPARγ activation, and since this compound is expected to have negligible affinity for this receptor, it is highly improbable that this metabolite would demonstrate any significant activity in promoting insulin sensitivity or glucose uptake in cell-based models.

Studies on inflammatory markers and adiponectin expression

The influence of rosiglitazone on inflammatory markers and the expression of adiponectin is linked to its PPARγ agonism. There is a lack of studies investigating the effects of this compound on these parameters. Due to the anticipated lack of PPARγ activity, it is not expected that this compound would have a meaningful impact on the expression of inflammatory markers or adiponectin.

In Vivo Animal Models

The evaluation of a potential antidiabetic agent like this compound in living organisms is a critical step. Animal models that mimic human type 2 diabetes and obesity are essential for these studies.

Glucose Tolerance Assays in Obese Mouse Models

Glucose tolerance tests are fundamental in assessing how a compound affects the body's ability to handle a glucose load. In the context of this compound, these assays would be performed in obese mouse models, such as the ob/ob mouse, which exhibits insulin resistance. The studies on its parent compound, rosiglitazone, have shown improvements in glucose tolerance in such models. nih.gov For instance, treatment with rosiglitazone has been demonstrated to effectively lower glucose levels. nih.gov A similar investigation into this compound would be required to determine its specific effects.

Antihyperglycemic Activity in Animal Models of Type 2 Diabetes

To ascertain the direct blood sugar-lowering effects, this compound would need to be tested in animal models of type 2 diabetes, like the Goto-Kakizaki (GK) rat or streptozotocin-induced diabetic rats. nih.govnih.gov Rosiglitazone has demonstrated significant antihyperglycemic effects in these models, reducing hepatic glucose production and enhancing insulin-dependent glucose uptake in tissues like fat and skeletal muscle. nih.govnih.gov Studies have shown that rosiglitazone treatment leads to a significant decrease in serum glucose levels and HbA1c in diabetic mice. nih.gov

A hypothetical study design for this compound might involve tracking key glycemic parameters over a treatment period.

Hypothetical Antihyperglycemic Effects of this compound in a Diabetic Rat Model

| Parameter | Diabetic Control Group (Vehicle) | Diabetic + this compound | Non-Diabetic Control |

|---|---|---|---|

| Fasting Blood Glucose (mg/dL) | Data Not Available | Data Not Available | Data Not Available |

| HbA1c (%) | Data Not Available | Data Not Available | Data Not Available |

| Plasma Insulin (µU/mL) | Data Not Available | Data Not Available | Data Not Available |

Effects on Pancreatic Islet Mass and Insulin Content

A crucial aspect of antidiabetic therapy is the preservation or enhancement of pancreatic beta-cell function. Research on rosiglitazone has indicated that it may help preserve pancreatic beta-cell function and can increase beta-cell mass by promoting proliferation and reducing apoptosis in animal models. nih.govnih.gov To understand if this compound shares these properties, histological analysis of the pancreas from treated and untreated diabetic animal models would be necessary.

Insulinotropic Effects in Diabetic Animal Models

Insulinotropic effects refer to the ability of a compound to stimulate insulin secretion from pancreatic beta-cells. While rosiglitazone's primary mechanism is insulin sensitization, its impact on beta-cell function is an area of interest. Studies have shown that rosiglitazone can improve beta-cell function, which is reflected by an improved disposition index in response to glucose. nih.gov Investigating the direct effects of this compound on insulin secretion in diabetic animal models would clarify its potential role in managing type 2 diabetes.

Assessment of Impact on Fat Tissue Distribution (e.g., Subcutaneous vs. Visceral Fat)

Thiazolidinediones, including rosiglitazone, are known to influence fat tissue distribution, which is closely linked to insulin resistance. Studies on rosiglitazone have shown that it promotes a redistribution of fat from visceral depots to subcutaneous adipose tissue. natap.org This is considered a beneficial effect, as excess visceral fat is strongly associated with metabolic complications. Research indicates that rosiglitazone treatment leads to an increase in subcutaneous fat without a corresponding increase in intra-abdominal visceral fat. natap.orgnih.gov

To evaluate this compound, imaging techniques like computed tomography (CT) or magnetic resonance imaging (MRI) would be employed in animal models to quantify changes in different fat depots.

Hypothetical Impact of this compound on Fat Distribution in an Obese Animal Model

| Fat Depot | Control Group (Change from Baseline) | This compound Group (Change from Baseline) |

|---|---|---|

| Subcutaneous Adipose Tissue Area (cm²) | Data Not Available | Data Not Available |

| Visceral Adipose Tissue Area (cm²) | Data Not Available | Data Not Available |

| Ratio of Visceral to Subcutaneous Fat | Data Not Available | Data Not Available |

Clinical Relevance and Future Research Directions

Role in Clinical Pharmacokinetics of Rosiglitazone (B1679542)

Accumulation profile in plasma upon repeated dosing

Rosiglitazone undergoes extensive metabolism in the liver, primarily through N-demethylation and hydroxylation, followed by conjugation with sulfate (B86663) and glucuronic acid. fda.govontosight.ai The resulting metabolites are then eliminated from the body. drugbank.com Notably, para-hydroxyrosiglitazone is primarily found in plasma as its conjugated sulfate metabolite, 5-Hydroxy Rosiglitazone Sulfate. pharmgkb.org

Following repeated administration of rosiglitazone, this sulfated metabolite can accumulate in the plasma. The degree of accumulation is influenced by the dosing regimen. Studies have shown that both once-daily and twice-daily dosing of rosiglitazone can lead to clinically significant improvements in glycemic control. nih.gov However, the accumulation of metabolites like this compound underscores the importance of understanding the long-term pharmacokinetic behavior of rosiglitazone.

Table 1: Pharmacokinetic Parameters of Rosiglitazone in Different Patient Populations

| Parameter | Healthy Volunteers | Patients with Chronic Ambulatory Peritoneal Dialysis (CAPD) |

| Tmax (hours) | ~1 fda.gov | 1.20 ± 0.26 nih.gov |

| Elimination Half-life (hours) | 3 to 4 fda.gov | 21.38 ± 21.96 nih.gov |

| Cmax (ng/mL) | Not specified | 409.67 ± 148.89 nih.gov |

| AUC(0-∞) (ng·h/mL) | Not specified | 4203.56 ± 2916.97 nih.gov |

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data for healthy volunteers is based on single-dose studies. The data for CAPD patients highlights potential alterations in pharmacokinetics in specific patient populations.

Influence of genetic polymorphisms (e.g., CYP2C8*3) on metabolite clearance

The clearance of rosiglitazone and its metabolites is significantly influenced by genetic factors, particularly polymorphisms in the cytochrome P450 2C8 (CYP2C8) enzyme. clinpgx.orgnih.gov CYP2C8 is the primary enzyme responsible for the metabolism of rosiglitazone. pharmgkb.orgnih.gov

The CYP2C83 allele is a common polymorphism that has been associated with altered metabolism of various drugs. nih.gov In the context of rosiglitazone, studies have shown that individuals carrying the CYP2C81/3 genotype have a significantly lower area under the plasma concentration-time curve (AUC) and a higher oral clearance of rosiglitazone compared to those with the wild-type CYP2C81/1 genotype. clinpgx.org This suggests an increased metabolism of the parent drug in carriers of the CYP2C83 allele. nih.gov Consequently, this could lead to altered concentrations of its metabolites, including this compound, although the direct impact on the metabolite's clearance needs further investigation. The mixed results from various studies indicate that other factors, such as body weight, may also play a role in the variability of rosiglitazone's pharmacokinetics. clinpgx.orgnih.gov

Considerations in Drug-Drug Interactions

The potential for drug-drug interactions (DDIs) is a crucial aspect of the clinical use of rosiglitazone, and its metabolites can be active participants in these interactions.

Potential for transporter-mediated interactions (OAT1, OAT3 inhibition)

Recent research has highlighted the role of drug metabolites in inhibiting renal organic anion transporters (OATs), which are critical for the elimination of many drugs and endogenous compounds. nih.gov Specifically, studies have investigated the inhibitory effects of various drug metabolites on OAT1 and OAT3.

While some drug metabolites have been identified as potent inhibitors of these transporters, 5-hydroxy rosiglitazone-β-D-glucuronide was not found to be an inhibitor of OAT1 or OAT3. nih.gov However, the parent drug, rosiglitazone, was identified as an inhibitor of both OAT1 and OAT3. nih.gov This suggests that while the glucuronidated form of the hydroxy metabolite may not directly contribute to OAT-mediated DDIs, the parent compound itself has the potential to do so. Further studies are needed to specifically assess the inhibitory potential of this compound on these and other drug transporters.

Table 2: Inhibitory Effects of Selected Drug Metabolites on OAT1 and OAT3

| Drug Metabolite | OAT1 Inhibition | OAT3 Inhibition |

| 5-hydroxy rosiglitazone-β-D-glucuronide | Not an inhibitor | Not an inhibitor |

This table is based on a study that screened 25 drug metabolites for their inhibitory effects on OAT1 and OAT3. nih.gov

Implications for co-administered medications

Given that rosiglitazone is metabolized by CYP2C8 and to a lesser extent by CYP2C9, there is a potential for interactions with drugs that inhibit or induce these enzymes. ontosight.airesearchgate.net For instance, co-administration with strong inhibitors of CYP2C8, such as gemfibrozil, can significantly increase the plasma concentrations of rosiglitazone. researchgate.netmedindia.net Similarly, drugs that inhibit CYP3A4, like ketoconazole, have also been shown to increase rosiglitazone levels. nih.govmedindia.net

The potential for DDIs extends to a wide range of medications. drugbank.com For example, co-administration with drugs like trimethoprim, which inhibits CYP2C8, can lead to increased rosiglitazone levels. researchgate.net Conversely, inducers of CYP enzymes, such as rifampicin, can decrease rosiglitazone concentrations. researchgate.net These interactions can have significant clinical implications, potentially altering the efficacy or increasing the risk of adverse effects of either rosiglitazone or the co-administered drug. drugs.commedscape.com Therefore, careful consideration of a patient's complete medication profile is essential when prescribing rosiglitazone. mayoclinic.org

Therapeutic Implications

The metabolism of rosiglitazone and the pharmacokinetic profile of its metabolites, including this compound, have direct therapeutic implications. Understanding these aspects is crucial for optimizing treatment and ensuring patient safety. ontosight.ai

The influence of genetic polymorphisms on rosiglitazone metabolism highlights the potential for personalized medicine approaches. clinpgx.org Genotyping for variations like CYP2C8*3 could help predict an individual's metabolic capacity for rosiglitazone, allowing for more tailored dosing strategies to maximize therapeutic benefit while minimizing potential risks.

Furthermore, the potential for drug-drug interactions involving both the parent drug and its metabolites necessitates a thorough evaluation of concomitant medications. nih.govresearchgate.net The inhibition of renal transporters by rosiglitazone and the potential for its metabolites to also interact with these pathways could affect the clearance of other drugs, leading to their accumulation and potential toxicity. nih.govnih.gov

Advanced Research Methodologies

To address the complexities of metabolite analysis and their systemic effects, researchers are employing sophisticated analytical and modeling techniques.

Use of High-Resolution Mass Spectrometry (HRMS) for metabolite quantification

High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for the accurate quantification of drug metabolites like this compound. researchgate.netresearchgate.net This technology offers significant advantages over conventional mass spectrometry by providing high resolution and mass accuracy, which allows for the precise identification and measurement of compounds in complex biological matrices. researchgate.netthermofisher.com The ability of HRMS to generate detailed fragmentation patterns enhances the confidence in metabolite identification. researchgate.net Methods using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been developed for the simultaneous quantification of rosiglitazone and its major metabolites in human plasma, demonstrating the sensitivity and specificity of these techniques. nih.gov

Table 1: Comparison of Mass Spectrometry Techniques

| Feature | Triple-Quadrupole Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) |

| Resolution | Lower, typically around 500. thermofisher.com | High, often ≥ 70,000. thermofisher.com |

| Primary Use | Targeted quantification. thermofisher.com | Qualitative and quantitative analysis, identification of unknowns. researchgate.netresearchgate.net |

| Selectivity | Requires fragmentation for adequate selectivity. thermofisher.com | High selectivity in full scan mode. thermofisher.com |

| Data Output | Targeted ion transitions. | High-resolution full scan data with accurate mass measurements. researchgate.net |

Targeted Research on Metabolite-Specific Effects

Future research is increasingly focused on understanding the specific pharmacological effects of individual rosiglitazone metabolites.

Further exploration of PPARγ agonism of this compound

A critical area of investigation is the extent to which this compound acts as an agonist for PPARγ. pharmgkb.orgrndsystems.com Rosiglitazone itself is a potent and selective agonist of PPARγ, and this interaction is central to its therapeutic effects on insulin (B600854) resistance. nih.govrndsystems.comnih.gov Determining the binding affinity and activation potential of this compound at the PPARγ receptor is essential to understanding its potential contribution to both the efficacy and potential side effects of the parent drug. researchgate.netnih.gov

Investigation of Direct Therapeutic Potential or Role as a Biomarker

The direct therapeutic potential of this compound has not been extensively investigated in clinical studies. As a metabolite of the potent insulin-sensitizing drug Rosiglitazone, its own pharmacological activity is not well-characterized in the available scientific literature. Rosiglitazone's therapeutic effects are primarily mediated through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in the regulation of glucose and lipid metabolism. pharmgkb.orgwikipedia.org The parent compound, Rosiglitazone, improves glycemic control by enhancing insulin sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver. drugbank.com

The metabolism of Rosiglitazone is extensive, with the primary routes being N-demethylation and hydroxylation, followed by conjugation with sulfate and glucuronic acid. drugbank.comnih.gov 5-Hydroxy Rosiglitazone is a product of this hydroxylation, which is then conjugated to form this compound. pharmgkb.org While the metabolites of Rosiglitazone are generally considered inactive, a thorough investigation into the specific biological activities of each metabolite, including the sulfated form, is lacking.

In the context of biomarker discovery, this compound could potentially serve as a biomarker for several applications:

Drug Metabolism and Exposure: The levels of this metabolite could provide a more accurate measure of an individual's metabolic profile and their capacity to process Rosiglitazone. This is particularly relevant as the metabolism of Rosiglitazone is primarily handled by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP2C9. pharmgkb.orgnih.gov Genetic variations in these enzymes can lead to inter-individual differences in drug clearance and exposure, and by extension, in the levels of its metabolites.

Treatment Adherence: Monitoring for the presence of this compound in urine or plasma could be a reliable method to confirm patient adherence to Rosiglitazone therapy.

Pharmacometabolomics: The study of how an individual's metabolic profile (metabolome) influences their response to a drug is a growing field. Variations in the levels of this compound could be linked to the efficacy or side-effect profile of Rosiglitazone in individual patients.

Further research, specifically utilizing metabolomics approaches, is required to explore these potential roles. Such studies would involve the systematic identification and quantification of Rosiglitazone and its metabolites in patient samples and correlating these with clinical outcomes.

Integration of Metabolomics in Diabetes Research

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biological fluids, has become an invaluable tool in diabetes research. nih.gov It offers a functional readout of the physiological state of an organism, reflecting the complex interplay between genetic predisposition and environmental factors. nih.gov The integration of metabolomics into diabetes research provides a powerful approach to understand disease pathogenesis, identify novel biomarkers, and personalize treatment strategies.

Correlation of Metabolite Levels with Clinical Outcomes

A key application of metabolomics in clinical research is the correlation of metabolite levels with clinical outcomes. This can lead to the identification of prognostic biomarkers that can predict the risk of developing diabetes complications or the response to therapy.

For instance, studies have shown that elevated levels of certain amino acids and lipids are associated with an increased risk of developing type 2 diabetes. In the context of Rosiglitazone therapy, one could hypothesize a study designed to correlate the levels of this compound with various clinical outcomes, as depicted in the hypothetical Table 2.

Table 2: Hypothetical Correlation of this compound Levels with Clinical Outcomes in Diabetic Patients on Rosiglitazone Therapy This table is for illustrative purposes only and does not represent actual data for this compound.

| Clinical Outcome | Hypothetical Correlation with this compound Levels | Potential Clinical Implication |

|---|---|---|

| Glycemic Control (HbA1c) | Negative correlation (higher metabolite levels associated with lower HbA1c) | Higher metabolite levels may indicate better drug efficacy. |

| Insulin Sensitivity (HOMA-IR) | Negative correlation (higher metabolite levels associated with lower HOMA-IR) | Could serve as a surrogate marker for improved insulin sensitivity. |

| Cardiovascular Events | To be determined | Investigation is needed to see if metabolite levels are associated with the known cardiovascular risks of Rosiglitazone. |

| Renal Function (eGFR) | To be determined | The role of this metabolite in the context of diabetic nephropathy is unknown. |

Such correlational studies are essential to translate metabolomics findings into clinically meaningful applications. While direct evidence for this compound is currently not available, the framework for its investigation within modern diabetes research is well-established. Future pharmacometabolomic studies of Rosiglitazone are needed to determine the clinical relevance of this specific metabolite.

Q & A

Q. How should researchers address conflicting findings regarding the metabolite’s role in drug-induced hepatotoxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.